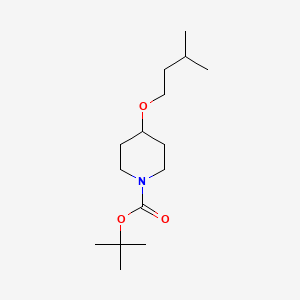

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-12(2)8-11-18-13-6-9-16(10-7-13)14(17)19-15(3,4)5/h12-13H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYCKXVRWMINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-methylbutanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butyl and 3-methylbutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate has shown promise in the development of new pharmaceuticals. It serves as a building block for synthesizing compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their activity against various diseases, including cancer and neurological disorders.

1.2 Case Studies

- Vandetanib : This compound has been utilized in the synthesis of Vandetanib, a drug used in the treatment of certain types of cancer. The structural modifications involving this compound contribute to enhancing the drug's efficacy and specificity.

- PF-06687859 : Another notable application is in the synthesis of PF-06687859, which targets specific pathways involved in tumor growth.

Synthetic Methodologies

2.1 Organic Synthesis

The compound is frequently employed as an intermediate in organic synthesis. Its unique piperidine structure allows for various functional group transformations, making it a versatile reagent in synthetic pathways.

2.2 Reaction Conditions and Yields

A typical reaction involving this compound may include:

- Reagents : Potassium tert-butoxide, THF (tetrahydrofuran).

- Conditions : The reactions are often conducted under inert atmospheres (e.g., nitrogen) and at low temperatures to control reactivity.

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Potassium tert-butoxide | -78 °C | High |

| Step 2 | Methyl acrylate | Ambient temperature | Moderate |

Potential Therapeutic Uses

3.1 Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Compounds synthesized from this base structure are being explored for their ability to modulate neurotransmitter systems, potentially leading to treatments for conditions such as Alzheimer's disease.

3.2 Anticancer Activity

The compound's derivatives have been studied for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Ongoing studies aim to elucidate the mechanisms by which these compounds exert their effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

- Structure : Replaces the 3-methylbutoxy group with a 4-methylpentyl chain.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water, yielding 86% .

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate (7)

- Structure : Features a dioxane-dione moiety conjugated to the piperidine ring.

- Key Differences : The electron-withdrawing dioxane-dione group may reduce nucleophilicity at the piperidine nitrogen, limiting its utility in subsequent amidation or alkylation reactions compared to the target compound.

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

- Structure : Contains a hydroxypyridinylmethyl group.

- Properties : The pyridine ring introduces aromaticity and hydrogen-bonding capacity, improving aqueous solubility (95% purity) .

- Key Differences : Enhanced polarity from the pyridine and hydroxyl groups contrasts with the alkoxy substituent in the target compound, which prioritizes lipophilicity.

Physicochemical Properties

Insights :

- The hydroxybenzoyl derivative () exhibits higher boiling points due to hydrogen bonding, whereas the target compound’s alkoxy group likely reduces intermolecular interactions, lowering boiling points.

- Chloro and amino groups in analogs () increase molecular weight and polarity, impacting solubility and reactivity.

Biological Activity

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS No. 2034155-23-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, discussing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted with a tert-butyl group and a 3-methylbutoxy moiety. The compound's chemical formula is with a molecular weight of approximately 225.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.35 g/mol |

| CAS Number | 2034155-23-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound exhibits properties that may influence:

- Neurotransmitter modulation : It may act on neurotransmitter systems, potentially affecting mood and cognitive functions.

- Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could play a role in various biochemical pathways.

In Vitro Studies

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was observed in cultured neuronal cells exposed to hydrogen peroxide, where the compound significantly reduced cell death compared to controls.

- Antimicrobial Activity : Preliminary studies indicated that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against Gram-positive bacteria .

In Vivo Studies

- Behavioral Assessments : Animal models have been utilized to assess the behavioral effects of this compound. Results indicated improvements in anxiety-like behaviors in rodents administered with the compound, suggesting potential anxiolytic properties .

- Pharmacokinetics : Studies on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in therapeutic applications .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study conducted on transgenic mice models for Alzheimer’s disease demonstrated that administration of this compound led to reduced amyloid-beta plaque formation and improved cognitive function as assessed by maze tests . This suggests potential applications in neurodegenerative diseases.

Case Study 2: Antibacterial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated subjects compared to those receiving standard antibiotic therapy alone . This highlights its potential as an adjunct treatment for resistant infections.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A common approach includes coupling 3-methylbutanol with a tert-butyl-protected piperidine precursor under Mitsunobu conditions or nucleophilic substitution. For example, the 3-methylbutoxy group can be introduced via alkylation using a tosylate or bromide derivative. Reaction conditions (e.g., anhydrous solvents like dichloromethane, catalysts like triethylamine) must ensure minimal side reactions. Purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying peaks for the tert-butyl group (~1.4 ppm), piperidine protons (δ 1.5–3.5 ppm), and 3-methylbutoxy chain (δ 0.8–1.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELX software is used to resolve bond lengths and stereochemistry .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or varying experimental conditions. Validate data by:

- Reproducing Measurements : Use standardized protocols (e.g., HPLC for purity, thermogravimetric analysis for decomposition temperature).

- Cross-Referencing SDS : Compare stability data from multiple sources (e.g., Key Organics SDS ) and note conditions like pH or light exposure.

- Computational Modeling : Predict solubility parameters (LogP) via tools like COSMO-RS to corroborate experimental results .

Q. What strategies predict the reactivity of the 3-methylbutoxy and tert-butyl groups in downstream reactions?

- Methodological Answer :

- Functional Group Analysis : The tert-butyl carbamate is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA/DCM). The 3-methylbutoxy chain may undergo oxidation (e.g., with KMnO) or nucleophilic substitution.

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions .

- Experimental Screening : Test reactivity under varying temperatures, catalysts, and solvents (e.g., THF vs. DMF) to optimize yields .

Q. How can computational tools enhance the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., GPCRs or enzymes). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the tert-butyl group.

- MD Simulations : GROMACS or AMBER simulate dynamic behavior in aqueous or lipid environments, revealing conformational stability.

- SAR Studies : Correlate structural modifications (e.g., alkyl chain length) with activity data to guide drug design .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.